An In-depth Technical Guide to the Physicochemical Properties of 1-Adamantylmethyl 3-aminobenzoate
An In-depth Technical Guide to the Physicochemical Properties of 1-Adamantylmethyl 3-aminobenzoate
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 1-Adamantylmethyl 3-aminobenzoate, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages a structure-property relationship approach. By dissecting the molecule into its constituent moieties—the rigid, lipophilic 1-adamantylmethyl group and the polar, aromatic 3-aminobenzoate group—we can project its key characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and detailed experimental protocols for empirical validation.
Introduction and Molecular Structure
1-Adamantylmethyl 3-aminobenzoate is an organic ester formed from 3-aminobenzoic acid and (1-adamantyl)methanol. The molecule uniquely combines the bulky, three-dimensional cage structure of adamantane with the planar, aromatic system of a benzoate derivative. The adamantane moiety is known to confer high lipophilicity and metabolic stability in drug candidates, while the 3-aminobenzoate portion provides sites for hydrogen bonding and potential salt formation, influencing solubility and receptor interactions. Understanding the interplay of these structural features is critical for predicting the compound's behavior in both chemical and biological systems.
Below is the chemical structure of 1-Adamantylmethyl 3-aminobenzoate:
Caption: Chemical Structure of 1-Adamantylmethyl 3-aminobenzoate.
Nomenclature and Identifiers
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IUPAC Name: (Adamantan-1-yl)methyl 3-aminobenzoate
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Molecular Formula: C₁₈H₂₃NO₂
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Molecular Weight: 285.38 g/mol
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CAS Number: Not assigned (as of the date of this publication)
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-Adamantylmethyl 3-aminobenzoate. The rationale for these predictions is detailed in the subsequent sections.
| Property | Predicted Value | Rationale |
| Physical State | Crystalline Solid | High molecular weight, rigid structure, and potential for intermolecular H-bonding. |
| Melting Point | > 150 °C | The rigid adamantane cage typically leads to high melting points. |
| Boiling Point | > 300 °C (with decomposition) | High molecular weight and polarity suggest a high boiling point; thermal instability of the ester and amino groups is likely. |
| Water Solubility | Poorly soluble | The large, lipophilic adamantane group is expected to dominate, leading to low aqueous solubility. |
| Organic Solvent Solubility | Soluble in methanol, ethanol, DMSO, DMF, chloroform | "Like dissolves like" principle; the molecule has significant nonpolar character. |
| Lipophilicity (logP) | 3.5 - 4.5 | The adamantane moiety is highly lipophilic. |
| pKa (of the conjugate acid) | 3.5 - 4.0 | The primary amine's basicity is influenced by the electron-withdrawing ester group on the aromatic ring. Similar to methyl 3-aminobenzoate (pKa ~3.64)[1]. |
In-Depth Analysis and Experimental Protocols
Solubility
Theoretical Basis: Solubility is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. The large, nonpolar surface area of the adamantane group in 1-Adamantylmethyl 3-aminobenzoate is expected to make it poorly soluble in water, a highly polar solvent. Conversely, it is predicted to be soluble in organic solvents that can interact favorably with its nonpolar and polar regions.
Experimental Protocol: Shake-Flask Method (OECD Guideline 105)
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Preparation: Add an excess amount of 1-Adamantylmethyl 3-aminobenzoate to a known volume of the solvent (e.g., ultrapure water, buffered to a specific pH) in a glass flask.
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Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The choice of a constant temperature is crucial as solubility is temperature-dependent[2].
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Phase Separation: Allow the suspension to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.
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Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL).
Caption: Workflow for Shake-Flask Solubility Measurement.
Lipophilicity (logP)
Theoretical Basis: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octan-1-ol and water. It is a measure of a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The adamantane group is a classic example of a lipophilic moiety, and therefore, a high logP value is anticipated for 1-Adamantylmethyl 3-aminobenzoate.
Experimental Protocol: HPLC Method for logP Determination
This method is faster than the shake-flask method and requires less material. It correlates the retention time of a compound on a reverse-phase HPLC column with the known logP values of a set of standard compounds.
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System Preparation: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
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Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R).
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Sample Analysis: Inject a solution of 1-Adamantylmethyl 3-aminobenzoate and record its retention time.
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Calculation: The capacity factor (k) is calculated for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. A calibration curve is generated by plotting log(k) versus the known logP values of the standards. The logP of the test compound is then determined from its measured log(k) and the calibration curve.
Dissociation Constant (pKa)
Theoretical Basis: The pKa is a measure of the acidity or basicity of a compound. For 1-Adamantylmethyl 3-aminobenzoate, the most relevant functional group for protonation/deprotonation in the physiological pH range is the amino group on the benzene ring. The pKa of this group will determine the compound's charge state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The pKa of the amino group is expected to be similar to that of other 3-aminobenzoic acid esters[1].
Experimental Protocol: Potentiometric Titration
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Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol) to ensure solubility.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. This method directly measures the affinity of the basic site for a proton[3].
Predicted Spectral Properties
A prediction of the key spectral features can guide the structural elucidation and quality control of synthesized 1-Adamantylmethyl 3-aminobenzoate.
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¹H NMR:
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Aromatic Protons: Signals in the range of 6.8-7.8 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring.
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Adamantane Protons: A series of broad, overlapping signals in the upfield region (1.5-2.1 ppm), characteristic of the rigid cage structure.
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Methylene Protons (-O-CH₂-): A singlet or a doublet (depending on coupling) around 3.8-4.2 ppm.
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Amine Protons (-NH₂): A broad singlet that may shift depending on the solvent and concentration.
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¹³C NMR:
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Carbonyl Carbon: A signal in the downfield region, typically around 165-170 ppm.
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Aromatic Carbons: Signals between 110-150 ppm.
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Adamantane Carbons: Signals in the aliphatic region, typically between 28-40 ppm.
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Methylene Carbon (-O-CH₂-): A signal around 60-70 ppm.
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Infrared (IR) Spectroscopy:
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N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.
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C-O Stretching: Bands in the region of 1100-1300 cm⁻¹.
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Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS):
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 285.38).
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Fragmentation: Expect to see characteristic fragments corresponding to the loss of the adamantylmethyl group or cleavage of the ester bond.
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Conclusion and Future Directions
This guide provides a robust, theory-backed framework for understanding the physicochemical properties of 1-Adamantylmethyl 3-aminobenzoate. While the predicted values offer a strong starting point for research and development, it is imperative that they are validated through the empirical methods detailed herein. The interplay between the highly lipophilic adamantane core and the polar aminobenzoate functionality suggests that this molecule may possess interesting properties relevant to drug delivery and materials science. Further studies should focus on the experimental determination of these properties and the investigation of its biological activity and material characteristics.
References
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PubChem. (n.d.). 3-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 3-amino-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Propyl 3-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-aminobenzoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
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Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Retrieved from [Link]
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ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]
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Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review. Retrieved from [Link]
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MDPI. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. Retrieved from [Link]
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